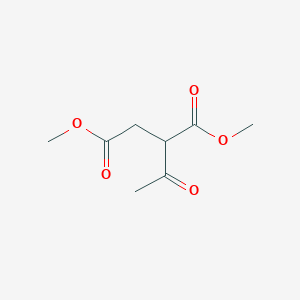

アセチルコハク酸ジメチル

概要

説明

Dimethyl acetylsuccinate undergoes sulfuric acid catalyzed Pechmann condensation with the corresponding resorcinol derivative to give 7-hydroxycoumarins.

科学的研究の応用

化学合成

アセチルコハク酸ジメチルは、化学合成に使用されます。 これは、新規な環境に優しい食用色素を調製するための重要な中間体です .

食用色素の製造

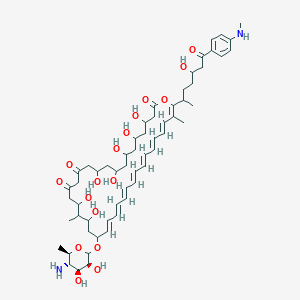

アセチルコハク酸ジメチルは、アセチルコハク酸ジメチルケトンカルボン酸塩(別名レモンイエロー)などの食用色素の製造に使用されます . この食用色素は、アメリカとヨーロッパの様々な食品に広く使用されています .

連続合成法

アセチルコハク酸ジメチルの連続合成法が開発されました。 この方法では、マレイン酸ジメチルとアセトアルデヒドを原料として、ラジカル開始剤の存在下、高圧反応器に連続的に注入して反応させます .

4. β-カルボリンの合成のための環化 アセチルコハク酸ジメチルは、β-カルボリンの合成のための環化に使用されます .

フォトクロミック分子の合成

アセチルコハク酸ジメチルは、疲労抵抗性と暗闇での安定性が向上したフォトクロミック分子の合成に使用されます .

不斉水素化

アセチルコハク酸ジメチルは、アシルコハク酸の不斉水素化、続いてラクトン化を行い、オキソテトラヒドロフランカルボン酸塩を合成するのに使用されます .

7. アミド化によるアミノ酸誘導体の合成 アセチルコハク酸ジメチルは、ジヒドロピラノクマリンのアミノ酸誘導体の合成のためのアミド化に使用されます .

Safety and Hazards

According to the safety data sheet, Dimethyl acetylsuccinate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

作用機序

Mode of Action

The mode of action of Dimethyl acetylsuccinate is primarily through its role as a reactant in chemical reactions. For instance, it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .

Biochemical Pathways

Dimethyl acetylsuccinate is involved in the synthesis of 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates . It also participates in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid-catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters .

Result of Action

The result of Dimethyl acetylsuccinate’s action is the production of various compounds. For example, it can give 7-hydroxycoumarins when it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .

Action Environment

The action of Dimethyl acetylsuccinate is influenced by environmental factors such as temperature and pH, which can affect the rate and efficiency of the chemical reactions it participates in .

生化学分析

Biochemical Properties

It is known that the compound can undergo sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative to give 7-hydroxycoumarins . This suggests that Dimethyl acetylsuccinate can interact with certain enzymes and other biomolecules in biochemical reactions, although the exact nature of these interactions is not currently known.

Cellular Effects

One study suggests that cell-permeable succinate prodrugs, which could potentially include Dimethyl acetylsuccinate, can rescue acetaminophen-induced impaired mitochondrial respiration . This suggests that Dimethyl acetylsuccinate may have an impact on cellular metabolism and potentially influence cell signaling pathways and gene expression.

Molecular Mechanism

It is known that the compound can undergo chemical reactions under certain conditions . For example, it can participate in the Pechmann condensation to form 7-hydroxycoumarins . This suggests that Dimethyl acetylsuccinate may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a melting point of 33 °C . This suggests that the compound is stable under normal laboratory conditions.

Metabolic Pathways

It is known that the compound can participate in chemical reactions, such as the Pechmann condensation . This suggests that Dimethyl acetylsuccinate may interact with certain enzymes and cofactors in metabolic pathways.

特性

IUPAC Name |

dimethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKLQOUFWBSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041692 | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-33-4 | |

| Record name | 1,4-Dimethyl 2-acetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of dimethyl acetylsuccinate (DMAS) in organic synthesis?

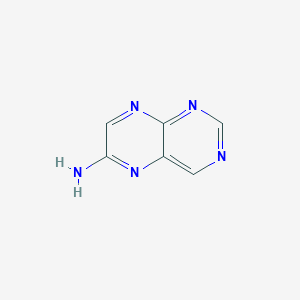

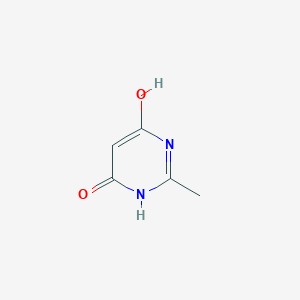

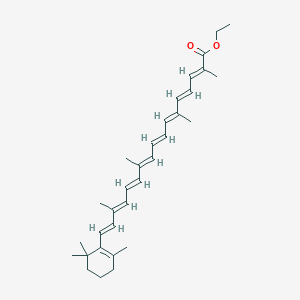

A1: Dimethyl acetylsuccinate serves as a versatile building block in the synthesis of various heterocyclic compounds. It acts as a precursor for heterocyclic acetic acid derivatives, including those of pyrazole [] and pyrimidine []. DMAS is also a key intermediate in the production of environmentally friendly food colorants, such as dimethyl acetylsuccinate ketone carboxylate, also known as lemon yellow []. Additionally, it plays a crucial role in synthesizing 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone, an important intermediate in the preparation of reactive dyes [].

Q2: What are the advantages of the continuous synthesis method for producing dimethyl acetylsuccinate?

A2: The continuous synthesis method for dimethyl acetylsuccinate, which involves reacting dimethyl maleate and acetaldehyde in the presence of a radical initiator [], offers several advantages over traditional batch methods. These advantages include:

- High conversion rates exceeding 95%, signifying efficient utilization of starting materials [].

- High product purity reaching 99% or higher, minimizing the need for extensive purification steps [].

Q3: How is catalytic wet oxidation technology employed in treating wastewater from dimethyl acetylsuccinate production?

A3: Wastewater generated during dimethyl acetylsuccinate production presents a significant environmental challenge due to its high organic content. Catalytic wet oxidation, utilizing catalysts such as CuO-ZrO2-La2O3/ZSM-5 [, ], provides an effective treatment solution. This method involves oxidizing organic pollutants present in the wastewater using oxygen or air at elevated temperatures and pressures. The catalyst enhances the oxidation process, resulting in a significant reduction in chemical oxygen demand (COD), a crucial indicator of wastewater contamination. Notably, the CuO-ZrO2-La2O3/ZSM-5 catalyst exhibits high activity in treating this specific wastewater, achieving a COD removal rate of up to 98.2% under optimal reaction conditions []. Furthermore, the catalyst demonstrates good stability and reusability, making it a cost-effective solution for wastewater treatment [].

Q4: What is the role of dimethyl acetylsuccinate in the synthesis of 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles?

A4: Dimethyl acetylsuccinate acts as a crucial reagent in synthesizing novel 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles []. When reacted with 1,2-diaza-1,3-butadienes under specific conditions, dimethyl acetylsuccinate leads to the formation of these heterocyclic compounds. The reaction pathway can be tuned by adjusting the reaction conditions and employing different γ-ketoesters. For instance, using diethyl or dimethyl acetylsuccinate under basic conditions yields 2-oxofuro[2,3-b]pyrroles []. Conversely, employing diethyl 2-acetylglutarate in an acidic environment leads to the formation of 2-methylenepyrrole derivatives []. This highlights the versatility of dimethyl acetylsuccinate in accessing diverse heterocyclic structures, expanding the toolkit for organic chemists.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

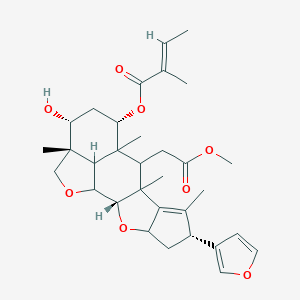

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)

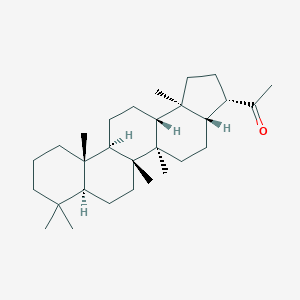

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)